2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate is a complex organic compound with a molecular formula of C25H26N2O6. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as a reagent in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate typically involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 2,5-dioxopyrrolidin-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis may use sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can vary but generally include substituted derivatives of the original compound.
Hydrolysis Products: The major products of hydrolysis are 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid and 2,5-dioxopyrrolidin-1-ol.
Scientific Research Applications
2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate has several applications in scientific research:
Peptide Synthesis: It is commonly used as a reagent in the synthesis of peptides, facilitating the formation of peptide bonds.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, to various labels or surfaces.
Drug Development: It is explored in drug development for its potential to modify and improve the pharmacokinetic properties of therapeutic agents.
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate involves its ability to form stable covalent bonds with target molecules. The compound’s reactive ester group can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable conjugates. This property is particularly useful in peptide synthesis and bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds
2,5-dioxopyrrolidin-1-yl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate: This compound is similar in structure but has a different chain length, affecting its reactivity and applications.
2,5-dioxopyrrolidin-1-yl acrylate: Another related compound, used primarily as a protein crosslinker.
Uniqueness
2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate is unique due to its specific structure, which combines the reactive ester group with an indole moiety. This combination provides distinct reactivity and binding properties, making it particularly valuable in peptide synthesis and bioconjugation.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQYTEPUEUNBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.